Delta-Tocopherol

Catalog No.
S566962
CAS No.
119-13-1
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delta-Tocopherol

CAS Number

119-13-1

Product Name

Delta-Tocopherol

IUPAC Name

(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1

InChI Key

GZIFEOYASATJEH-VHFRWLAGSA-N

SMILES

Array

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O

The exact mass of the compound delta-Tocopherol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin E - Tocopherols - Supplementary Records. It belongs to the ontological category of tocopherol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Delta-tocopherol (CAS 119-13-1) is a naturally occurring, fat-soluble vitamin E homologue characterized by a chromanol ring with a single methyl group at the 8-position. While historically overshadowed by the more biologically active alpha-tocopherol in basic dietary supplements, delta-tocopherol is increasingly prioritized in industrial and advanced nutraceutical procurement due to its distinct chemical stability and reactivity profile. As a highly viscous, lipid-soluble antioxidant, it serves as a critical stabilizing agent in bulk oils, high-temperature food processing, and specialized pharmaceutical formulations. Its structural lack of methyl groups at the 5- and 7-positions reduces its in vivo vitamin E receptor affinity but vastly enhances its capacity to trap electrophilic mutagens and resist thermal degradation, making it a highly specific choice for targeted material stabilization and advanced chemopreventive applications [1].

Generic substitution with alpha-tocopherol—the most common and inexpensive vitamin E variant—frequently fails in applications requiring long-term lipid stabilization or high-temperature processing. Alpha-tocopherol is optimized for biological vitamin E activity, but in bulk oils and industrial fats, it is highly susceptible to thermal degradation and can act as a pro-oxidant at concentrations above 100 ppm, accelerating the formation of hydroperoxides and conjugated dienes [1]. Furthermore, alpha-tocopherol lacks the nucleophilic unsubstituted positions on its chromanol ring, rendering it completely ineffective at trapping reactive nitrogen species (RNS) such as peroxynitrite[2]. Buyers must procure delta-tocopherol when the formulation demands strict prevention of pro-oxidant side reactions, survival through high-heat manufacturing steps, or specific electrophilic scavenging capabilities that alpha-tocopherol cannot provide.

Superior Thermal Stability and Resistance to Degradation in Bulk Lipids

In bulk oil storage and processing, the thermal stability of the antioxidant is a critical procurement factor. Quantitative analysis of tocopherol degradation in soybean oil stored at 50°C demonstrated that alpha-tocopherol degrades at a rapid rate of 5.6% per day, leading to complete destruction within 16 days. In stark contrast, delta-tocopherol exhibited a degradation rate of only 0.5% per day, with only 17% destruction after 24 days under identical conditions [1]. Similar trends are observed at frying temperatures (160°C–180°C), where delta-tocopherol maintains its structural integrity significantly longer than alpha- or gamma-homologues[2].

Evidence DimensionDegradation rate in lipid matrix
Target Compound DataDelta-tocopherol: 0.5% degradation per day (17% loss at 24 days)
Comparator Or BaselineAlpha-tocopherol: 5.6% degradation per day (100% loss at 16 days)
Quantified Difference11.2-fold lower degradation rate for delta-tocopherol
ConditionsSoybean oil matrix stored at 50°C over 24 days

Ensures that the antioxidant remains active throughout the product's shelf life and survives moderate-to-high temperature manufacturing processes without requiring massive overages.

Mitigation of Pro-Oxidant Effects in High-Temperature Lipid Systems

High-concentration dosing of standard antioxidants often backfires due to pro-oxidant side reactions. When tested in a commercial mixed hydrogenated frying fat at 160°C, alpha-tocopherol (at 0.01% to 0.1% concentrations) rapidly oxidized into tocopheryl radicals, participating in side reactions that accelerated the formation of primary and secondary oxidation products. Conversely, delta-tocopherol did not induce these pro-oxidant effects, successfully maintaining a distinct 'lag phase' that delayed oxidation[1]. In purified lipid systems, delta-tocopherol was shown to reduce peroxide values (POVs) by over 30%, whereas alpha-tocopherol failed to inhibit peroxide formation and instead increased the rate of lipid oxidation[2].

Evidence DimensionImpact on lipid oxidation kinetics at elevated temperatures
Target Compound DataDelta-tocopherol maintains an oxidation 'lag phase' and reduces POVs by >30%
Comparator Or BaselineAlpha-tocopherol acts as a pro-oxidant, accelerating primary/secondary oxidation product formation
Quantified DifferenceDelta-tocopherol successfully delays oxidation without the pro-oxidant inversion seen in alpha-tocopherol
ConditionsCommercial frying fat at 160°C and purified rapeseed oil triacylglycerols

Allows formulators to use effective antioxidant doses in high-heat applications without risking catastrophic batch spoilage from pro-oxidant inversion.

Exclusive Efficacy in Reactive Nitrogen Species (RNS) Trapping

Beyond bulk oil stabilization, delta-tocopherol possesses distinct biochemical reactivity due to its unhindered chromanol ring structure. In vivo assessments of lung tumorigenesis models reveal that delta-tocopherol is highly active in trapping reactive oxygen and nitrogen species (RONS), significantly inhibiting the formation of nitrotyrosine (a product of RNS reacting with protein tyrosines) and 8-OHdG (an oxidative stress marker). In direct comparison, alpha-tocopherol demonstrated little to no activity in affecting these parameters or inhibiting tumor growth [1]. The nucleophilic nature of delta-tocopherol allows it to trap electrophilic mutagens in lipophilic compartments—a mechanism entirely absent in the fully methylated alpha-tocopherol [2].

Evidence DimensionInhibition of nitrotyrosine formation (RNS trapping)
Target Compound DataDelta-tocopherol strongly inhibits nitrotyrosine formation and oxidative DNA damage
Comparator Or BaselineAlpha-tocopherol shows 'no or little activity' in RNS trapping
Quantified DifferenceAbsolute functional divergence (high activity vs. near-zero activity) in electrophilic mutagen scavenging
ConditionsIn vivo xenograft models and cellular oxidative stress assays

Justifies the selection of delta-tocopherol as the active pharmaceutical ingredient (API) or premium nutraceutical compound for anti-inflammatory and chemopreventive formulations targeting RNS.

High-Temperature Industrial Frying Oils and Lubricants

Directly following from its superior thermal stability and lack of pro-oxidant activity at 160°C, delta-tocopherol is the antioxidant of choice for stabilizing commercial frying fats, high-temperature processed foods, and industrial bio-lubricants. It prevents the rapid accumulation of peroxides and conjugated dienes that plague alpha-tocopherol-stabilized systems under thermal stress[1].

Long-Term Shelf-Life Stabilization of Bulk Lipids and Emulsions

Due to its exceptionally low degradation rate (0.5% per day at 50°C compared to alpha-tocopherol's 5.6%), delta-tocopherol is ideal for the long-term preservation of bulk vegetable oils, fish oils, and cosmetic lipid emulsions. It ensures that the antioxidant protection persists throughout extended storage and distribution cycles without requiring excessive initial dosing[2].

Advanced Anti-Inflammatory and Chemopreventive Nutraceuticals

Because of its distinct nucleophilic structure, delta-tocopherol is specifically procured for advanced dietary supplements and pharmaceutical research targeting the neutralization of reactive nitrogen species (RNS). It is utilized in formulations where the goal is to trap electrophilic mutagens and reduce nitrotyrosine formation—pathways where standard alpha-tocopherol is structurally ineffective [3].

Physical Description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light
Solid

XLogP3

10

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

402.349780706 Da

Monoisotopic Mass

402.349780706 Da

Heavy Atom Count

29

Appearance

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid

Melting Point

< 25 °C

UNII

JU84X1II0N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Delta-Tocopherol is the orally bioavailable delta form of the naturally-occurring fat-soluble vitamin E, mostly found in soybean and corn oils, with potential antioxidant activity. Although the exact mechanism of action of this tocopherol has yet to be fully identified, delta-tocopherol appears to have the ability to scavenge free radicals, thereby protecting cells against oxidative damage.

Other CAS

119-13-1

Wikipedia

%CE%94-Tocopherol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Last modified: 08-15-2023
1. S. Chiku, K. Hamamura and T. Nakamura “Novel urinary metabolite of d-delta-tocopherol in rats” Journal of Lipid Research, Vol. 25 pp. 40-48, 19842. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19813. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of a -tocopherol by ß -tocopherol enhances resistance to photo-oxidative stress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009

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